![molecular formula C13H17N B14319291 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane CAS No. 112450-99-4](/img/structure/B14319291.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the transition-metal-free, radical oxidation of 1,6-enynes. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation. The reaction is typically carried out under mild conditions, making it a sustainable and efficient route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings. The use of transition-metal-free reactions is advantageous due to the reduced cost and environmental impact. Additionally, the scalability of these reactions allows for the efficient production of the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide and reducing agents such as hydrogen. The conditions for these reactions vary depending on the desired product but generally involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure. These derivatives can possess different chemical and physical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The rigid framework allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
112450-99-4 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI-Schlüssel |
RBPGIJPUARKFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2C1(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


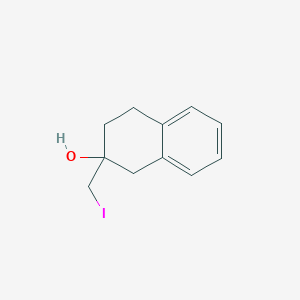
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
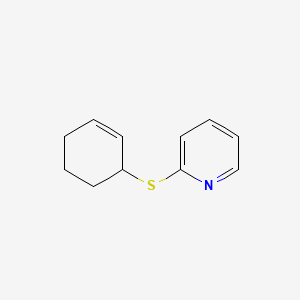
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
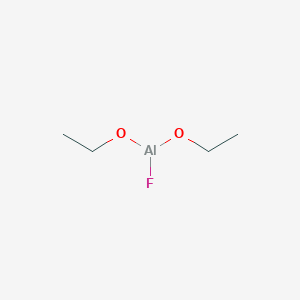
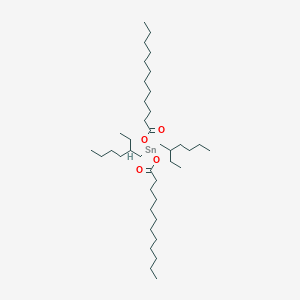
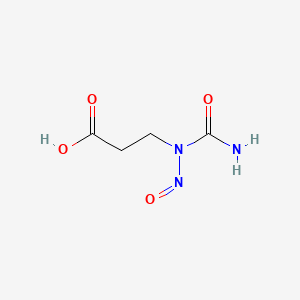
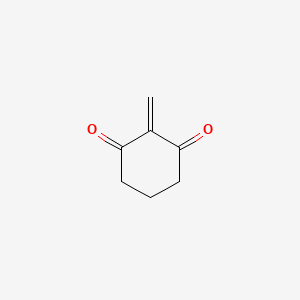
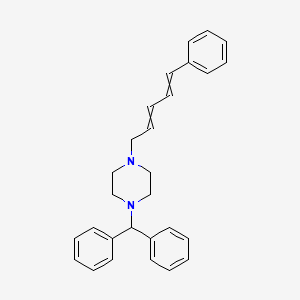

![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
